4-(2-Aminoethoxy)benzoic acid

Descripción

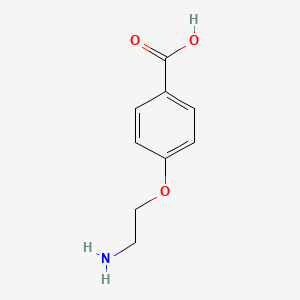

4-(2-Aminoethoxy)benzoic acid (chemical formula: C₉H₁₁NO₃) is a benzoic acid derivative featuring a para-substituted 2-aminoethoxy group (–OCH₂CH₂NH₂) on the aromatic ring. The compound combines hydrophilic functional groups (carboxylic acid and primary amine) with a hydrophobic benzene ring, rendering it soluble in polar solvents like water and ethanol . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. For example, it is utilized in the preparation of β-blockers and as a precursor for amide derivatives via Schotten-Baumann reactions .

Propiedades

IUPAC Name |

4-(2-aminoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODDQKUDQGKJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(2-Aminoethoxy)benzoic acid can be synthesized through the reaction of 2-aminoethanol with 4-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting ester is then hydrolyzed to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Aminoethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

4-(2-Aminoethoxy)benzoic acid has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-(2-Aminoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the benzoic acid moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

- Polarity: The aminoethoxy group (–OCH₂CH₂NH₂) enhances polarity compared to non-amine derivatives (e.g., cyclohexyloxy). However, 4-(methoxymethoxy)benzoic acid, with a methoxy ether, is less polar due to the absence of a charged amine .

- Acidity: The carboxylic acid group (pKa ~2–3) dominates acidity, but substituents influence the amine’s basicity. For example, 4-[(2-methoxyethyl)amino]benzoic acid has a lower amine basicity due to electron-donating methoxy groups .

This compound Derivatives

- Esterification: Reacting 4-(2-bromoethoxy)benzoic acid with ammonia yields this compound ethyl ester hydrobromide, a precursor for drug candidates .

- Amide Formation: Schotten-Baumann reactions with acetyl chloride produce 4-[2-(acetylamino)ethoxy]benzoic acid, highlighting its utility in generating bioactive amides .

Analogues

Physicochemical Properties

Notes:

- The aminoethoxy group enhances water solubility compared to cyclohexyloxy derivatives, which are lipophilic .

- Melting points vary with substituent bulk; methoxymethoxy derivatives may exhibit higher thermal stability .

Actividad Biológica

4-(2-Aminoethoxy)benzoic acid, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 185.19 g/mol. The compound features an aminoethoxy group attached to a benzoic acid moiety, which enhances its solubility and biological interactions.

1. Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Study Findings : In vitro assays indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL.

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. Studies have focused on its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- IC Values : The compound exhibited IC values of approximately 20 µM against MCF-7 cells and 25 µM against A549 cells, indicating moderate cytotoxicity . In comparison to standard chemotherapeutics like doxorubicin, it displayed lower efficacy but holds potential for further development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For example, it affects the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound resulted in increased apoptosis rates in cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminobenzoic Acid | Contains an amino group directly on the benzene ring | Primarily used as a UV filter and in dye production |

| 2-Aminoethanol | Simple amino alcohol | Serves as a building block for various compounds |

| 4-Hydroxyethylbenzoic Acid | Hydroxyethyl group instead of aminoethoxy | Exhibits different solubility and reactivity patterns |

| 4-Methylbenzoic Acid | Methyl group substitution on the benzene ring | Used in polymer production and as a solvent |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates demonstrated its potential as an alternative antimicrobial agent in treating resistant infections.

- Cancer Cell Line Studies : In vitro studies involving human cancer cell lines have shown that this compound can inhibit cell growth significantly, warranting further investigation into its mechanisms and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.